molecular formula C10H7ClF3N3 B10919326 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10919326
M. Wt: 261.63 g/mol
InChI Key: IRMPNEDYZIAXGN-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, followed by chlorination to introduce the chloro group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Common bases used include potassium carbonate and sodium hydroxide.

    Solvents: Typical solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position.

Scientific Research Applications

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H7ClF3N3

Molecular Weight

261.63 g/mol

IUPAC Name

3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H7ClF3N3/c11-6-4-15-17-8(10(12,13)14)3-7(5-1-2-5)16-9(6)17/h3-5H,1-2H2

InChI Key

IRMPNEDYZIAXGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl

Origin of Product

United States

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